molecular formula C15H13N3O3 B12454306 2-nitro-N-(1-phenylethylideneamino)benzamide CAS No. 299405-41-7

2-nitro-N-(1-phenylethylideneamino)benzamide

Katalognummer: B12454306
CAS-Nummer: 299405-41-7
Molekulargewicht: 283.28 g/mol
InChI-Schlüssel: TXPKZAAEXJUSDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-nitro-N-(1-phenylethylideneamino)benzamide is an organic compound with the molecular formula C15H13N3O3 This compound is characterized by the presence of a nitro group, a phenylethylideneamino group, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(1-phenylethylideneamino)benzamide typically involves the condensation of 2-nitrobenzamide with 1-phenylethylideneamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-nitro-N-(1-phenylethylideneamino)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The phenylethylideneamino group can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of 2-amino-N-(1-phenylethylideneamino)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the phenylethylideneamino group.

Wissenschaftliche Forschungsanwendungen

2-nitro-N-(1-phenylethylideneamino)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 2-nitro-N-(1-phenylethylideneamino)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylethylideneamino group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-nitrobenzamide: A simpler analog with a nitro group and a benzamide moiety.

    N-(1-phenylethylideneamino)benzamide: Lacks the nitro group but has a similar structure.

    2-nitro-N-(2,4-dichlorophenyl)benzamide: Contains additional chlorine substituents on the phenyl ring.

Uniqueness

2-nitro-N-(1-phenylethylideneamino)benzamide is unique due to the combination of its nitro group, phenylethylideneamino group, and benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Eigenschaften

CAS-Nummer

299405-41-7

Molekularformel

C15H13N3O3

Molekulargewicht

283.28 g/mol

IUPAC-Name

2-nitro-N-(1-phenylethylideneamino)benzamide

InChI

InChI=1S/C15H13N3O3/c1-11(12-7-3-2-4-8-12)16-17-15(19)13-9-5-6-10-14(13)18(20)21/h2-10H,1H3,(H,17,19)

InChI-Schlüssel

TXPKZAAEXJUSDI-UHFFFAOYSA-N

Kanonische SMILES

CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.